3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

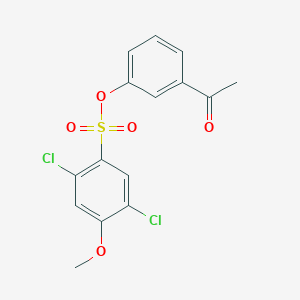

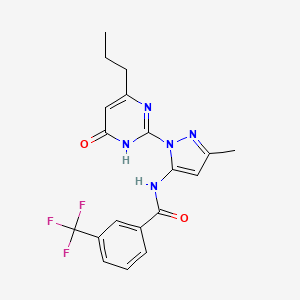

“3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is an organic compound with the molecular formula C15H12Cl2O5S .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is based on a benzene ring, which is a cyclic compound with six carbon atoms. The molecule contains two chlorine atoms, a methoxy group, and a sulfonate group attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution .科学的研究の応用

Chemiluminescence Studies

The synthesis and base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal the compound's potential in chemiluminescence studies. These dioxetanes show thermal stability at room temperature and emit light under specific conditions, suggesting applications in analytical chemistry for detecting various analytes through chemiluminescence assays (Watanabe et al., 2010).

Nucleic Acid Research

In nucleic acid research, the compound has been used in the synthesis of 5'(E and Z)-chloro-4',5'-didehydro-5'-deoxyadenosines through chlorination and thermolysis of adenosine 5'-sulfoxides, demonstrating its utility in studying and inhibiting S-adenosyl-L-homocysteine hydrolase, a crucial enzyme in methylation processes important for epigenetic regulation and drug development (Wnuk et al., 1993).

Inhibition of Tumor-associated Isozyme IX

The compound is central to the development of inhibitors targeting tumor-associated isozyme carbonic anhydrase IX. This research indicates its potential in creating novel antitumor agents, highlighting the compound's significant role in medicinal chemistry for cancer treatment (Ilies et al., 2003).

Environmental Science

In environmental science, derivatives of the compound have been explored for the removal of benzophenone-4 from water, an anti-UV product detected in aquatic environments. This research suggests the compound's derivatives as efficient adsorbents for water purification processes, emphasizing its importance in developing cleaner production technologies (Zhou et al., 2018).

Alzheimer’s Disease Research

Furthermore, derivatives of "3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate" have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target in Alzheimer’s disease treatment. This application underscores the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Abbasi et al., 2018).

特性

IUPAC Name |

(3-acetylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(6-10)22-23(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXJPPJGGSTIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)

![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)